3-Amino-1-(4-tert-butylphenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

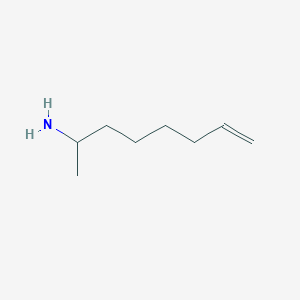

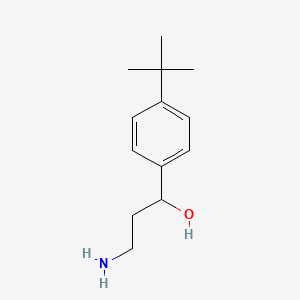

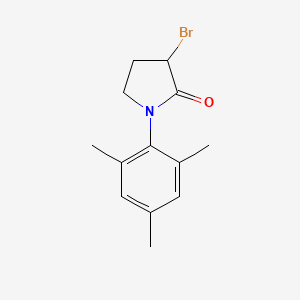

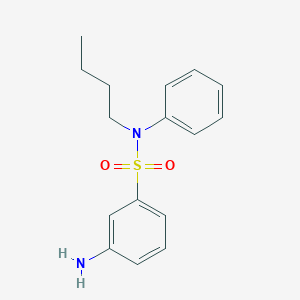

3-Amino-1-(4-tert-butylphenyl)propan-1-ol is a chemical compound with the CAS Number: 1082392-21-9 . It has a molecular weight of 207.32 and its IUPAC name is 3-amino-1-(4-tert-butylphenyl)-1-propanol . It is a solid substance .

Molecular Structure Analysis

The InChI code for 3-Amino-1-(4-tert-butylphenyl)propan-1-ol is 1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications

Enzymatic Resolution and Asymmetric Synthesis

3-Amino-1-(4-tert-butylphenyl)propan-1-ol has been utilized in enzymatic resolution processes. For instance, its derivatives have been involved in lipase-catalyzed resolution for the asymmetric synthesis of compounds like (S)-dapoxetine. This process typically involves the use of Candida antarctica lipase A (CAL-A) and has shown efficiency in obtaining valuable intermediates for pharmaceutical production (Torre, Gotor‐Fernández, & Gotor, 2006).

Antimicrobial Agent Synthesis

Another significant application is in the synthesis of potential antimicrobial agents. Research indicates that compounds derived from 3-Amino-1-(4-tert-butylphenyl)propan-1-ol, upon undergoing specific reactions, have been characterized and tested for their antimicrobial properties (Doraswamy & Ramana, 2013).

Development of Chiral Ligands

This compound has also been instrumental in the development of new chiral ligands. For instance, a specific derivative was created for the asymmetric alkynylation of chloral, leading to high yields of chiral adducts. These adducts are crucial in synthesizing pharmaceutical intermediates with significant enantiomeric excess (Jiang & Si, 2004).

Cardioselective Beta-Blockers

Research has also explored the synthesis of cardioselective beta-blockers using derivatives of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol. These compounds have shown more potency than traditional beta-blockers in some cases, and their detailed structure-activity relationships have been a subject of study (Large & Smith, 1982).

Polyamine Synthesis

There is also evidence of its use in synthesizing polyamines through enzymatic processes. The method involves forming a self-assembling amino aldehyde from the corresponding amino alcohol, with applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Corrosion Inhibition

Additionally, tertiary amines synthesized from 1,3-di-amino-propan-2-ol, closely related to 3-Amino-1-(4-tert-butylphenyl)propan-1-ol, have been studied for their performance in inhibiting carbon steel corrosion, showcasing their industrial application potential (Gao, Liang, & Wang, 2007).

properties

IUPAC Name |

3-amino-1-(4-tert-butylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLRSHGKMGRZFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-tert-butylphenyl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)

![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)